Fmoc-N-methyl-beta-alanine

説明

Fmoc-N-methyl-beta-alanine, also known as Fmoc-β-alanine, is a versatile reagent for solid phase peptide synthesis . It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

Fmoc-N-methyl-beta-alanine is used in the synthesis of peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis . The reagent Fmoc-OSu was proven to be the source of Fmoc-beta-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Molecular Structure Analysis

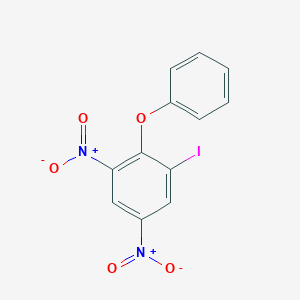

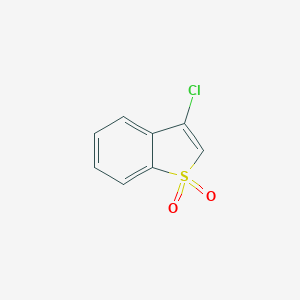

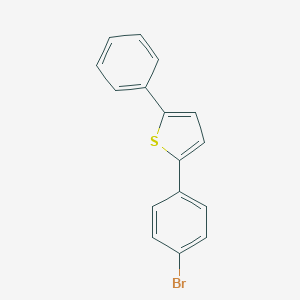

The molecular formula of Fmoc-N-methyl-beta-alanine is C19H19NO4 . Its molecular weight is 325.4 g/mol . The InChI key is QZUDWCRKKTVLLX-UHFFFAOYSA-N .Chemical Reactions Analysis

Fmoc-N-methyl-beta-alanine is used in Fmoc solid-phase peptide synthesis . The reagent Fmoc-OSu was proven to be the source of Fmoc-beta-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .科学的研究の応用

Organic Synthesis

Fmoc-N-methyl-beta-alanine: is a valuable intermediate in organic synthesis. It is used to introduce the Fmoc-protected amino acid into peptide chains. The Fmoc group is a temporary protection group that is removed during the synthesis process, allowing for the sequential construction of complex organic molecules .

Pharmaceutical Development

In pharmaceutical research, Fmoc-N-methyl-beta-alanine serves as a building block for the development of new drugs. Its role in the synthesis of peptides and small molecules is crucial for creating novel therapeutic agents with potential applications in treating various diseases .

Agrochemical Production

This compound is also utilized in the production of agrochemicals. Its chemical properties make it suitable for creating compounds that can protect crops from pests and diseases, contributing to more efficient and sustainable agricultural practices .

Dyestuff Manufacturing

Fmoc-N-methyl-beta-alanine: is involved in the manufacturing of dyestuffs. It can be used to synthesize colorants for textiles, inks, and coatings, offering a range of hues and properties for different industrial applications .

Peptide Synthesis

It is a key reagent in solid-phase peptide synthesis (SPPS), particularly for synthesizing peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix. This application is essential for creating peptides for research and therapeutic use .

Linker in Bioconjugation

The compound acts as a linker in bioconjugation processes. It enables the attachment of various biomolecules to surfaces or other molecules, which is fundamental in the development of biosensors and diagnostic assays .

Material Science

In material science, Fmoc-N-methyl-beta-alanine is used to modify surfaces and create functional materials. Its ability to form stable bonds with different substrates is exploited to enhance the properties of materials for specific applications .

Analytical Chemistry

Lastly, this compound finds applications in analytical chemistry. It can be used as a standard or reference compound in chromatographic analyses to determine the presence and quantity of similar compounds in mixtures .

作用機序

Target of Action

Fmoc-N-methyl-beta-alanine, also known as N-Fmoc-N-Methyl-beta-alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group acts as a protecting group for the amino groups of amino acids during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-N-methyl-beta-alanine plays a crucial role in the biochemical pathway of peptide synthesis . It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

Result of Action

The result of Fmoc-N-methyl-beta-alanine’s action is the successful synthesis of peptides, including ones of significant size and complexity . It allows for very rapid and highly efficient synthesis of peptides .

Action Environment

The action of Fmoc-N-methyl-beta-alanine is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The reaction environment, including the pH and the presence of other reactants, can influence the efficacy and stability of Fmoc-N-methyl-beta-alanine .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(11-10-18(21)22)19(23)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDWCRKKTVLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206571 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172965-84-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172965-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)